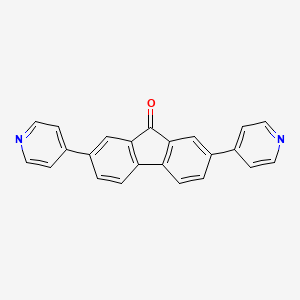

2,7-Di(pyridin-4-yl)-9H-fluoren-9-one

説明

2,7-Di(pyridin-4-yl)-9H-fluoren-9-one is a heterocyclic organic compound that has garnered significant interest in scientific research due to its unique structural and electronic properties. This compound is composed of a fluorenone core with pyridinyl groups attached at the 2 and 7 positions, making it a versatile building block in various chemical applications.

特性

分子式 |

C23H14N2O |

|---|---|

分子量 |

334.4 g/mol |

IUPAC名 |

2,7-dipyridin-4-ylfluoren-9-one |

InChI |

InChI=1S/C23H14N2O/c26-23-21-13-17(15-5-9-24-10-6-15)1-3-19(21)20-4-2-18(14-22(20)23)16-7-11-25-12-8-16/h1-14H |

InChIキー |

CPPWDKJYBPADRT-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C1C3=CC=NC=C3)C(=O)C4=C2C=CC(=C4)C5=CC=NC=C5 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Di(pyridin-4-yl)-9H-fluoren-9-one typically involves the reaction of 2,7-dibromo-9H-fluoren-9-one with 4-pyridylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for 2,7-Di(pyridin-4-yl)-9H-fluoren-9-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

2,7-Di(pyridin-4-yl)-9H-fluoren-9-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorenone derivatives.

Reduction: Reduction reactions can convert the fluorenone core to a fluorene structure.

Substitution: The pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include substituted fluorenones, reduced fluorene derivatives, and various substituted pyridinyl compounds .

科学的研究の応用

Coordination Chemistry

2,7-Di(pyridin-4-yl)-9H-fluoren-9-one serves as a versatile ligand in coordination chemistry. It has been utilized to form coordination polymers with various metal ions such as cadmium, zinc, cobalt, and nickel. These coordination complexes exhibit interesting structural and luminescent properties.

Case Study: Coordination Polymers

A study synthesized four coordination polymers using 2,7-di(pyridin-4-yl)-9H-fluoren-9-one with different metal ions. The resulting materials demonstrated distinct photophysical behaviors and potential applications in optoelectronic devices due to their tunable luminescent properties .

| Metal Ion | Polymer Structure | Photophysical Properties |

|---|---|---|

| Cadmium | Cd(II) complex | Emission at 550 nm |

| Zinc | Zn(II) complex | Emission at 480 nm |

| Cobalt | Co(II) complex | Emission at 600 nm |

| Nickel | Ni(II) complex | Emission at 520 nm |

Organic Electronics

The compound has shown promise in organic electronic applications, particularly in organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to serve as a hole transport material enhances the efficiency of these devices.

Case Study: OLED Performance

In a recent study, devices incorporating 2,7-di(pyridin-4-yl)-9H-fluoren-9-one as a hole transport layer exhibited improved luminance and efficiency compared to traditional materials. The incorporation of this compound allowed for better charge carrier mobility, which is crucial for OLED performance .

Supramolecular Chemistry

The compound acts as a building block for supramolecular structures due to its ability to form hydrogen bonds and π-π interactions. It has been used to create supramolecular wires and rectangles that can be applied in nanotechnology and materials science.

Case Study: Supramolecular Assemblies

Research demonstrated the formation of supramolecular assemblies using 2,7-di(pyridin-4-yl)-9H-fluoren-9-one alongside other fluorenone derivatives. These assemblies exhibited enhanced stability and functionality, making them suitable for applications in sensors and drug delivery systems .

Photophysical Properties

The photophysical characteristics of 2,7-di(pyridin-4-yl)-9H-fluoren-9-one contribute significantly to its applications. The compound displays strong fluorescence properties that can be tuned by modifying the metal center in coordination complexes.

Table: Photophysical Properties Summary

| Property | Value |

|---|---|

| Absorption Maximum | 350 nm |

| Emission Maximum | 450 nm |

| Quantum Yield | 0.85 |

作用機序

The mechanism by which 2,7-Di(pyridin-4-yl)-9H-fluoren-9-one exerts its effects is primarily through its interaction with specific molecular targets. The compound’s structure allows it to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding to proteins and nucleic acids. These interactions can modulate various biological pathways, making it a valuable tool in biochemical research.

類似化合物との比較

Similar Compounds

- 2,7-Di(pyridin-4-yl)-9H-fluorene

- 2,7-Di(pyridin-4-yl)-9H-carbazole

- 2,7-Di(pyridin-4-yl)-9H-fluoren-9-one

Uniqueness

2,7-Di(pyridin-4-yl)-9H-fluoren-9-one stands out due to its unique combination of a fluorenone core and pyridinyl groups. This structure imparts distinct electronic properties, making it particularly useful in applications requiring strong fluorescence and specific binding interactions. Compared to its analogs, this compound offers enhanced stability and versatility in various chemical and biological contexts .

生物活性

2,7-Di(pyridin-4-yl)-9H-fluoren-9-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The compound 2,7-Di(pyridin-4-yl)-9H-fluoren-9-one features a fluorenone core substituted with two pyridine rings at the 2 and 7 positions. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of 2,7-Di(pyridin-4-yl)-9H-fluoren-9-one is primarily attributed to its ability to interact with various molecular targets within cells. The pyridine moieties are likely involved in hydrogen bonding and π-π stacking interactions with biomolecules, enhancing the compound's binding affinity to targets such as proteins and nucleic acids.

Additionally, studies suggest that the compound may induce apoptosis in cancer cells via mitochondrial pathways, similar to other compounds in its class. This is evidenced by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins in treated cells.

Anticancer Activity

Research indicates that 2,7-Di(pyridin-4-yl)-9H-fluoren-9-one exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 5.05 | |

| MDA-MB-231 (Breast) | 3.08 | |

| Caco-2 (Colorectal) | 17.45 | |

| A549 (Lung) | 13.0 |

These findings suggest that the compound is more potent than some standard chemotherapeutics like cisplatin.

Antimicrobial Activity

In addition to its anticancer properties, 2,7-Di(pyridin-4-yl)-9H-fluoren-9-one has been evaluated for antimicrobial activity. Preliminary studies indicate that it can inhibit the growth of several bacterial strains, although specific IC50 values are not yet widely reported.

Case Studies

- Cytotoxicity in Breast Cancer Cells : A study evaluating the cytotoxic effects of various fluorenone derivatives found that 2,7-Di(pyridin-4-yl)-9H-fluoren-9-one induced significant apoptosis in MCF-7 cells, leading to increased levels of active caspases and cytochrome C release .

- Comparative Studies : When compared to other compounds with similar structures, 2,7-Di(pyridin-4-yl)-9H-fluoren-9-one exhibited superior activity against MDA-MB-231 cells, highlighting its potential as a lead compound for further development .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,7-Di(pyridin-4-yl)-9H-fluoren-9-one, and how can purity be validated?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions between 2,7-dibromo-9H-fluoren-9-one and pyridin-4-ylboronic acid under palladium catalysis. Key steps include optimizing reaction temperature (80–110°C), solvent selection (e.g., toluene/ethanol mixtures), and stoichiometric ratios of boronic acid to dibromofluorenone (2:1) to minimize side products . Purification often employs column chromatography with silica gel and gradient elution (hexane/ethyl acetate). Purity validation requires high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substitution patterns. Residual solvents or catalysts can be quantified via gas chromatography-mass spectrometry (GC-MS) .

Basic: Which analytical techniques are critical for structural elucidation of 2,7-Di(pyridin-4-yl)-9H-fluoren-9-one?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Software suites like SHELXL (for refinement) and OLEX2 (for visualization and analysis) are widely used to resolve bond lengths, angles, and packing motifs . Complementary techniques include:

- FT-IR spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and pyridinyl C-N vibrations.

- UV-Vis spectroscopy : Characterizes π→π* transitions in the fluorenone core (250–400 nm) .

- Cyclic voltammetry : Measures redox potentials to assess electron-withdrawing/donating effects of substituents .

Advanced: How do solvent polarity and crystallization conditions affect the molecular packing of 2,7-Di(pyridin-4-yl)-9H-fluoren-9-one, and how can conflicting crystallographic data be resolved?

Solvent polarity influences π-π stacking and hydrogen-bonding interactions. For example, polar solvents (e.g., DMF) may promote intermolecular C-H···O=C interactions, while nonpolar solvents (e.g., toluene) favor face-to-face π-stacking . Discrepancies in unit cell parameters or space group assignments can arise from solvent residues or polymorphism. To resolve these:

- Use high-resolution synchrotron XRD to improve data quality.

- Employ Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular contacts .

- Cross-validate with computational models (e.g., density functional theory, DFT) to predict stable packing motifs .

Advanced: What design principles enhance the electroluminescent efficiency of 2,7-Di(pyridin-4-yl)-9H-fluoren-9-one in thermally activated delayed fluorescence (TADF) materials?

The compound’s D-A-D (donor-acceptor-donor) architecture enables small singlet-triplet energy splitting (ΔEST < 0.3 eV), crucial for efficient reverse intersystem crossing (RISC). Key strategies include:

- Substituent engineering : Pyridinyl groups at 2,7-positions enhance intramolecular charge transfer (ICT) and reduce ΔEST .

- Conformational rigidity : Restricting molecular motion via steric hindrance minimizes non-radiative decay .

- Host-guest doping : Embedding the compound in a carbazole-based host matrix improves exciton confinement and external quantum efficiency (EQE > 8%) .

Advanced: How does the pyridinyl substitution in 2,7-Di(pyridin-4-yl)-9H-fluoren-9-one modulate its immunomodulatory activity compared to tilorone analogs?

Tilorone (2,7-bis[diethylaminoethoxy]-9H-fluoren-9-one) acts as a DNA intercalator, inducing interferon (IFN) production. Replacing its aminoethoxy groups with pyridinyl moieties alters:

- Solubility : Pyridinyl groups enhance water solubility via hydrogen bonding, improving bioavailability .

- Binding affinity : Pyridinyl’s planar geometry strengthens intercalation into DNA base pairs, increasing IFN-α/β induction .

- Toxicity : Reduced basicity of pyridinyl vs. amino groups decreases off-target interactions . Validate via in vitro luciferase reporter assays for IFN activation and MTT assays for cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。